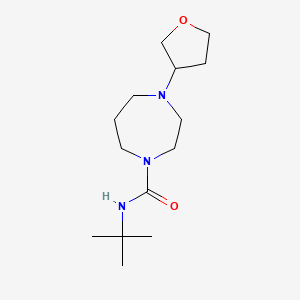

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

CAS No.: 2319807-33-3

Cat. No.: VC7339474

Molecular Formula: C14H27N3O2

Molecular Weight: 269.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2319807-33-3 |

|---|---|

| Molecular Formula | C14H27N3O2 |

| Molecular Weight | 269.389 |

| IUPAC Name | N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |

| Standard InChI | InChI=1S/C14H27N3O2/c1-14(2,3)15-13(18)17-7-4-6-16(8-9-17)12-5-10-19-11-12/h12H,4-11H2,1-3H3,(H,15,18) |

| Standard InChI Key | HXHRROHHLFCNLW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)N1CCCN(CC1)C2CCOC2 |

Introduction

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound belonging to the diazepane class, which features a seven-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a tert-butyl group and an oxolan-3-yl group attached to the diazepane ring, along with a carboxamide functional group. The molecular formula of N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is C14H27N3O2, and its molecular weight is approximately 269.38 g/mol .

Synthesis and Reaction Conditions

The synthesis of N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves several key steps, including the formation of the diazepane ring and the attachment of the oxolan-3-yl and tert-butyl groups. Reaction conditions often require controlled temperatures and specific solvents to optimize yields. Common solvents used in similar syntheses include dichloromethane or toluene. Monitoring of the reaction can be performed using techniques such as thin-layer chromatography to ensure completion.

Potential Applications and Research Findings

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide, due to its unique structural features, is an interesting candidate for further research in various fields of chemistry and pharmacology. Its potential applications could include roles as enzyme inhibitors or in drug development, where the carboxamide group facilitates interactions with biological targets such as enzymes or receptors.

Research Directions

-

Biological Activity: Studies on the biological activity of this compound could focus on its potential as an enzyme inhibitor, leveraging its carboxamide group for binding to active sites on enzymes.

-

Pharmacological Applications: The compound's structural features make it suitable for exploration in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

-

Synthetic Chemistry: Further research could also involve optimizing synthesis protocols to improve yield and purity, which is crucial for practical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume